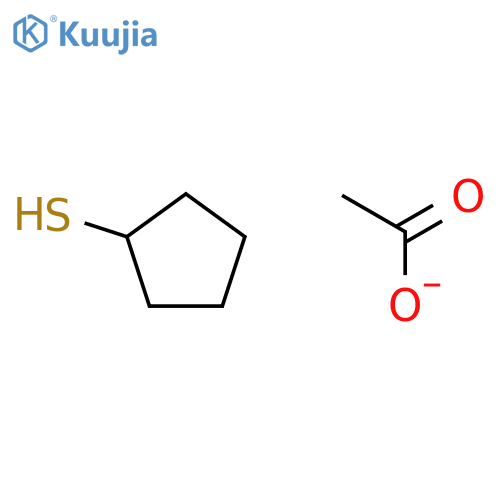Cas no 89896-84-4 (Ethanethioic acid,S-cyclopentyl ester)

89896-84-4 structure
商品名:Ethanethioic acid,S-cyclopentyl ester
Ethanethioic acid,S-cyclopentyl ester 化学的及び物理的性質
名前と識別子
-
- Ethanethioic acid,S-cyclopentyl ester
- CYCLOPENTANE THIOLACETATE
- CYCLOPENTANETHIOL ACETATE 97
- Acetylmercapto-cyclopentan
- CYCLOPENTANETHIOL ACETATE 97
- Cyclopentanethiol acetate, 97%
- SCHEMBL11956974
- AKOS015916331
- 89896-84-4
- Cyclopentanethiol acetate
-
- MDL: MFCD03094018
- インチ: InChI=1S/C7H12OS/c1-6(8)9-7-4-2-3-5-7/h7H,2-5H2,1H3
- InChIKey: LSEYTICQPCCBPJ-UHFFFAOYSA-N
- ほほえんだ: CC(=O)SC1CCCC1
計算された属性
- せいみつぶんしりょう: 144.06100
- どういたいしつりょう: 144.06088618g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 106
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 42.4Ų
じっけんとくせい
- 色と性状: 黄色の液体
- 密度みつど: 1.014 g/mL at 25 °C(lit.)
- ふってん: 195-196 °C(lit.)
- フラッシュポイント: 華氏温度:158°f
摂氏度:70°c - 屈折率: n20/D 1.495(lit.)
- PSA: 42.37000
- LogP: 2.20870
- ようかいせい: 未確定
Ethanethioic acid,S-cyclopentyl ester セキュリティ情報
- 危険物輸送番号:UN 3334
- WGKドイツ:3
Ethanethioic acid,S-cyclopentyl ester 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Ethanethioic acid,S-cyclopentyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-252649-1 g |
Cyclopentanethiol acetate, |
89896-84-4 | 1g |
¥263.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-252649-1g |
Cyclopentanethiol acetate, |
89896-84-4 | 1g |
¥263.00 | 2023-09-05 |
Ethanethioic acid,S-cyclopentyl ester 関連文献
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
89896-84-4 (Ethanethioic acid,S-cyclopentyl ester) 関連製品
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
